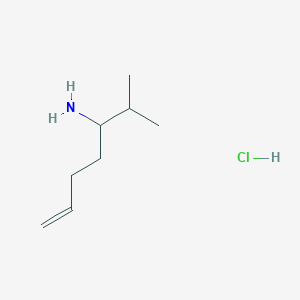

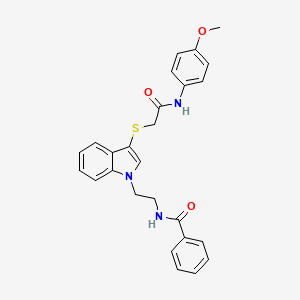

![molecular formula C21H15F3N4O B2376537 N-(2-(trifluorometil)pirazolo[1,5-a]pirimidin-6-il)-2,2-difenilacetamida CAS No. 2034583-24-7](/img/structure/B2376537.png)

N-(2-(trifluorometil)pirazolo[1,5-a]pirimidin-6-il)-2,2-difenilacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide” is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with two phenyl rings and a trifluoromethyl group attached . The exact 3D structure or other detailed structural information is not available in the retrieved sources.Aplicaciones Científicas De Investigación

- PHTPP es un compuesto sintético no esteroideo que antagoniza selectivamente ERβ. Los investigadores lo utilizan para estudiar la función de este receptor . Exhibe una notable selectividad de 36 veces para ERβ sobre ERα, convirtiéndolo en una herramienta valiosa para investigar las vías de señalización de estrógenos .

- Los estudios de modelado molecular sugieren que ciertos compuestos de pirazolina, incluyendo PHTPP, pueden actuar como agentes neuroprotectores al inhibir selectivamente la actividad de la acetilcolinesterasa (AChE) y la butirilcolinesterasa (BChE). Esta propiedad podría ser relevante para trastornos neurológicos como la enfermedad de Parkinson y el deterioro cognitivo relacionado con la edad .

- Algunos derivados de pirazolo[1,5-a]pirimidina, incluyendo PHTPP, exhiben efectos antivirales. Se han investigado como posibles inhibidores del virus respiratorio sincitial (RSV) y del virus de la hepatitis C (VHC) .

- Ciertas pirazolo[1,5-a]pirimidinas, incluyendo PHTPP, actúan como inhibidores de las enzimas fosfodiesterasa (PDE). Específicamente, se dirigen a PDE2A y PDE10A. Estas enzimas desempeñan funciones en las vías de señalización celular y son objetivos prometedores para el tratamiento de trastornos cognitivos y la esquizofrenia .

Antagonismo del receptor de estrógeno β (ERβ)

Potencial neuroprotector

Actividad antiviral

Inhibición de la fosfodiesterasa (PDE)

En resumen, PHTPP sirve como un compuesto versátil en la investigación científica, contribuyendo a nuestra comprensión de la biología del receptor de estrógenos, la neuroprotección, las estrategias antivirales y el desarrollo de fármacos . Si necesitas más detalles o tienes preguntas adicionales, ¡no dudes en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors are activated by the hormone estrogen and play crucial roles in numerous biological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

This compound acts as a selective antagonist for ERβ . It binds to ERβ and inhibits its activity, showing a 36-fold selectivity for ERβ over ERα . This means it preferentially blocks the action of estrogen on ERβ, without significantly affecting ERα .

Biochemical Pathways

The compound’s antagonistic action on ERβ affects several biochemical pathways. For instance, it reduces Follicle-Stimulating Hormone (FSH)-mediated cAMP production by 80% . A high dose of the compound slightly increases class 1 Igf1 mRNA expression .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may have good bioavailability when administered in suitable formulations

Result of Action

The compound’s antagonistic action on ERβ has various molecular and cellular effects. For example, it has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that blocking ERβ can have a proliferative effect in certain cellular contexts .

Action Environment

It is known that the compound is stable at temperatures of 2-8°c , suggesting that it may be sensitive to heat. The compound’s solubility in DMSO also suggests that it may be affected by the presence of certain solvents.

Análisis Bioquímico

Biochemical Properties

This compound is known to interact with various enzymes, proteins, and other biomolecules. It is a highly selective antagonist of ERβ . It possesses 36-fold selectivity for ERβ over ERα , and is a silent antagonist of ERβ .

Cellular Effects

2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide has been observed to have significant effects on various types of cells and cellular processes. For instance, it significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Propiedades

IUPAC Name |

2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O/c22-21(23,24)17-11-18-25-12-16(13-28(18)27-17)26-20(29)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPQHIGMWUPIGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

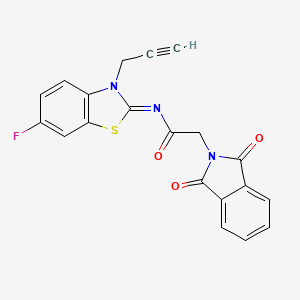

![N-(4-chlorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)

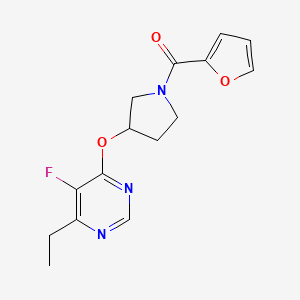

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide](/img/structure/B2376455.png)

![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)

![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)

![2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2376469.png)

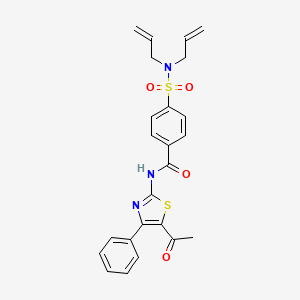

![N-{5-[(E)-2-(5-{[(4-acetylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2376475.png)

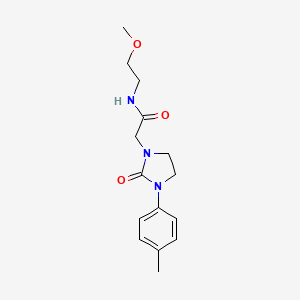

![N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2376476.png)